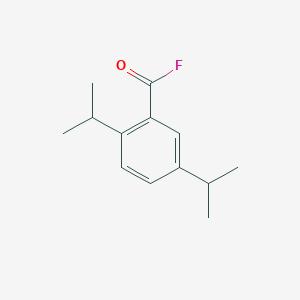
2,5-Di(propan-2-yl)benzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(propan-2-yl)benzoyl fluoride is an organic compound with a benzoyl fluoride group substituted at the 2 and 5 positions by isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)benzoyl fluoride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride as the acylating agent and aluminum chloride as the catalyst. The isopropyl groups are introduced through alkylation reactions using isopropyl halides in the presence of a strong base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Di(propan-2-yl)benzoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl fluoride group to a benzyl alcohol group.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: 2,5-Di(propan-2-yl)benzoic acid
Reduction: 2,5-Di(propan-2-yl)benzyl alcohol
Substitution: 2,5-Di(propan-2-yl)benzamide or 2,5-Di(propan-2-yl)benzylthiol
Scientific Research Applications
2,5-Di(propan-2-yl)benzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Di(propan-2-yl)benzoyl fluoride involves its interaction with specific molecular targets. The benzoyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The isopropyl groups can influence the compound’s hydrophobicity and steric interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Di(propan-2-yl)benzoic acid
- 2,5-Di(propan-2-yl)benzyl alcohol
- 2,5-Di(propan-2-yl)benzamide
Uniqueness
2,5-Di(propan-2-yl)benzoyl fluoride is unique due to the presence of the benzoyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
CAS No. |
57988-34-8 |
|---|---|
Molecular Formula |
C13H17FO |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)benzoyl fluoride |
InChI |
InChI=1S/C13H17FO/c1-8(2)10-5-6-11(9(3)4)12(7-10)13(14)15/h5-9H,1-4H3 |
InChI Key |
XTQGXTXKTHPDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















